molecular formula C19H16ClN3O2 B2573738 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 2248662-09-9

2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No. B2573738
CAS RN: 2248662-09-9
M. Wt: 353.81
InChI Key: DTNFIEDBWIDIQQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. In addition, this compound A has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its potent biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development. However, one of the limitations of using this compound A in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, the development of analogs of this compound A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A involves the reaction of 5-chloro-1H-indole-3-carboxylic acid with 2-oxo-1-phenylazetidine-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound A as a white solid, which can be purified through recrystallization.

Scientific Research Applications

2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been extensively studied for its biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-13-6-7-16-15(9-13)12(10-21-16)8-18(24)22-17-11-23(19(17)25)14-4-2-1-3-5-14/h1-7,9-10,17,21H,8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNFIEDBWIDIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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